Product packaging for Lactopen(Cat. No.:CAS No. 71798-32-8)

Lactopen

Cat. No.: B1208000
CAS No.: 71798-32-8
M. Wt: 533.4 g/mol
InChI Key: NGASWANRINDJST-PNQHFFRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lactopen is a defined formulation containing the probiotic strain Lactic Acid Bacillus, supplied for non-clinical, in-vitro research applications. This product is intended for laboratory investigation by qualified researchers. This compound's core research value lies in the study of probiotic mechanisms. The active component works primarily by restoring the balance of beneficial gut microflora . Its mechanism of action involves competitive exclusion of pathogens, competing for adhesion sites and nutrients in the gut . Furthermore, it contributes to the production of lactic acid, creating an unfavorable environment for harmful bacteria . Research applications also include the study of immune system modulation, as probiotics can influence the differentiation of T-regulatory cells and the upregulation of anti-inflammatory cytokines . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28IN3O4S B1208000 Lactopen CAS No. 71798-32-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

71798-32-8

Molecular Formula

C20H28IN3O4S

Molecular Weight

533.4 g/mol

IUPAC Name

2-(dimethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide

InChI

InChI=1S/C20H27N3O4S.HI/c1-20(2)16(19(26)27-11-10-22(3)4)23-17(25)15(18(23)28-20)21-14(24)12-13-8-6-5-7-9-13;/h5-9,15-16,18H,10-12H2,1-4H3,(H,21,24);1H/t15-,16+,18-;/m1./s1

InChI Key

NGASWANRINDJST-PNQHFFRLSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCCN(C)C)C.I

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCCN(C)C)C.I

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCCN(C)C)C.I

Other CAS No.

71798-32-8

Synonyms

enzylpenicillin-dimethylamino-ethylester hydroiodide
lactopen

Origin of Product

United States

Isolation and Purification Methodologies for Lactopen Analogs

Source Materials for Peptide Derivatization

Lactopen analogs, as peptide-based compounds, can originate from various sources requiring subsequent isolation and purification. A primary source for peptide analogs is chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS) lcms.czgoogle.com. SPPS allows for the stepwise construction of a peptide chain on a solid support, enabling the creation of novel sequences and modified peptides lcms.cz. The crude product from SPPS typically contains the target peptide analog along with various impurities, including truncated sequences, deletion peptides, and side products formed during cleavage and deprotection steps lcms.czwaters.com.

Natural sources also serve as origins for peptide analogs or precursors that can be derivatized. Proteins from biological materials, such as milk (e.g., lactoferrin, casein), fish proteins, or plant sources, can be subjected to enzymatic hydrolysis to generate complex mixtures of peptides nih.govmatis.isresearchgate.net. These hydrolysates contain a diverse range of peptides with varying sequences and properties, from which specific peptide analogs or lead structures for derivatization might be isolated nih.govplantaanalytica.com. Isolation from natural sources often presents a greater challenge due to the complexity of the starting material compared to synthetic routes plantaanalytica.com.

Chromatographic Separation Techniques for Peptide Isolation

Chromatographic techniques are the cornerstone of peptide isolation and purification, offering high resolution and versatility based on different separation principles. Reversed-phase chromatography is widely considered the most popular mode for peptide purification, but other techniques like size exclusion and ion-exchange chromatography are also crucial, often used in combination for complex samples waters.complantaanalytica.commdpi.com.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) mode, is the gold standard for separating and purifying peptide molecules lcms.czmdpi.com. RP-HPLC separates peptides based on their hydrophobicity, with more hydrophobic peptides retaining longer on the non-polar stationary phase harvardapparatus.com. The mobile phase typically consists of a gradient of an organic solvent (such as acetonitrile) in an aqueous buffer, often containing an ion-pairing agent like trifluoroacetic acid (TFA) lcms.czharvardapparatus.com. TFA helps to improve peak shape and resolution by protonating basic residues and reducing secondary interactions with residual silanols on silica-based stationary phases lcms.cz.

HPLC offers high resolution, reproducibility, and scalability, making it suitable for both analytical assessment and preparative purification of this compound analogs plantaanalytica.com. The choice of stationary phase (e.g., C18, C8, C4) and pore size can be optimized based on the size and hydrophobicity of the target peptide analog harvardapparatus.com. Smaller, more hydrophilic peptides are often best separated on small pore C18 columns, while larger or more hydrophobic peptides may require C4 columns harvardapparatus.com.

Illustrative Data: RP-HPLC Separation of Hypothetical this compound Analogs

AnalogRetention Time (min)Peak Area (%)Purity (%)
This compound Analog A15.396.5>95
Impurity 114.82.1-
Impurity 216.11.0-
Impurity 313.90.4-

Note: This table presents illustrative data for the separation of a hypothetical this compound Analog from impurities using RP-HPLC, demonstrating typical outcomes where the main peak corresponds to the desired product and smaller peaks represent impurities.

Method development in RP-HPLC for peptide analogs involves optimizing parameters such as gradient slope, mobile phase composition, flow rate, and temperature to achieve optimal separation and purity lcms.czwaters.com. Using UV detection, typically at 214 nm to monitor peptide bonds, is common researchgate.net. Mass spectrometry (MS) detection coupled with HPLC (LC-MS) is also widely used, especially in advanced protocols, allowing for mass-directed purification and identification of eluting peaks waters.comwaters.com.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic size in solution cytivalifesciences.compolylc.com. The stationary phase consists of porous beads, and molecules larger than the pore size elute in the void volume, while smaller molecules penetrate the pores to varying degrees, resulting in later elution times cytivalifesciences.compolylc.com. SEC is particularly useful for separating peptides from larger proteins or smaller molecules like salts and reagents polylc.comharvardapparatus.com.

For peptide purification, SEC can be used as an initial step to remove high molecular weight contaminants or for buffer exchange harvardapparatus.com. While the resolution for separating peptides of similar size might be lower compared to RP-HPLC, SEC is valuable for group separations and can be employed under mild, non-denaturing conditions cytivalifesciences.comharvardapparatus.com. The choice of SEC resin depends on the molecular weight range of the peptides being separated cytivalifesciences.com.

Illustrative Data: SEC Separation of Hypothetical this compound Analog Mixture

FractionElution Volume (mL)Primary ComponentsApplication
Fraction 18 - 12High MW contaminants (proteins)Removal
Fraction 215 - 20This compound Analog(s)Further purification
Fraction 325 - 35Low MW impurities (salts, small peptides)Removal

Note: This table illustrates the separation of a hypothetical mixture containing this compound Analog(s) by SEC based on size, showing how different fractions are collected for specific purposes.

Optimizing SEC for peptide separation involves selecting appropriate column dimensions, particle size, pore size, and mobile phase conditions to minimize non-specific interactions and maximize separation based on size cytivalifesciences.compolylc.com.

Ion-Exchange Chromatography

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge mdpi.comchromtech.com. The stationary phase contains charged functional groups that interact with oppositely charged molecules in the mobile phase chromtech.com. Cation exchange chromatography uses a negatively charged stationary phase to bind positively charged molecules, while anion exchange chromatography uses a positively charged stationary phase to bind negatively charged molecules chromtech.com. Peptides, with their ionizable amino acid residues, can carry a net positive, negative, or neutral charge depending on the pH of the mobile phase and their amino acid composition waters.commdpi.comchromtech.com.

IEX is a powerful technique for peptide isolation, offering a different selectivity compared to RP-HPLC, making it useful as a complementary step in a multi-dimensional purification scheme waters.commdpi.comwaters.com. Elution is typically achieved by increasing the concentration of a counter-ion (e.g., salt gradient) or by changing the pH of the mobile phase, which alters the charge state of the peptides google.comhuji.ac.il.

Illustrative Data: IEX Separation of Hypothetical this compound Analogs

AnalogNet Charge at pH 7.0Elution Condition (NaCl Gradient)Purity After IEX (%)
This compound Analog B+20.2 M NaCl>90
Impurity X+10.1 M NaCl-
Impurity Y+30.35 M NaCl-
Impurity Z-1Washed through-

Note: This table provides illustrative data for the separation of a hypothetical this compound Analog based on its net charge using cation exchange chromatography with a salt gradient.

Method development in IEX involves selecting the appropriate type of ion exchanger (cation or anion), optimizing the pH of the mobile phase to ensure the target peptide has a suitable charge for binding, and designing an effective elution gradient waters.comhuji.ac.il.

Advanced Purification Protocols for Peptide Analogs

Achieving high purity for this compound analogs, especially for demanding applications, often requires advanced purification protocols involving multi-step approaches mdpi.compolypeptide.com. Combining different chromatographic techniques sequentially can leverage their orthogonal separation mechanisms to resolve impurities that co-elute in a single step waters.commdpi.compolypeptide.com. For example, an initial IEX step might be used to capture and enrich the target peptide based on charge, followed by an RP-HPLC step to separate based on hydrophobicity polypeptide.com. Alternatively, SEC could be used as a desalting or initial fractionation step before RP-HPLC or IEX harvardapparatus.com.

Mass-directed purification is another advanced protocol that utilizes mass spectrometry to specifically detect and collect the target peptide analog based on its molecular mass waters.comwaters.com. This approach is particularly powerful for purifying synthetic peptides where the expected mass of the target product and potential impurities are known, allowing for selective fraction collection and higher purity waters.com.

Detailed research findings often highlight the optimization of these multi-step protocols. For instance, a two-step purification process combining ion exchange and reversed-phase chromatography was shown to significantly increase peptide purity from approximately 74% to over 99.5% in one study polypeptide.com. The specific sequence and conditions of the chromatographic steps are carefully optimized based on the properties of the target this compound analog and the nature of the impurities present in the crude mixture.

Chemical Synthesis and Derivatization Strategies for Lactopen Analogs

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) stands as a cornerstone for the assembly of peptide chains, including Lactopen analogs. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. rsc.orgpeptide.com The key advantage of SPPS lies in the ability to use excess reagents to drive reactions to completion, with purification simplified to washing the solid support after each step. peptide.compeptide.com

Fmoc and Boc Chemistry Approaches

Two primary orthogonal protection strategies dominate SPPS: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. peptide.com In Fmoc-based strategies, the Nα-amino group of the incoming amino acid is protected by the base-labile Fmoc group, while side-chain protecting groups are typically acid-labile (e.g., tert-butyl or trityl based). peptide.com This allows for the selective deprotection of the Nα-amino group with a mild base, such as piperidine, without affecting the side-chain protecting groups. uci.edu

Conversely, Boc chemistry employs the acid-labile Boc group for Nα-protection and typically more acid-stable groups (e.g., benzyl-based) for side-chain protection. peptide.com The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while final cleavage from the resin and removal of side-chain protecting groups require a stronger acid, such as hydrofluoric acid (HF). peptide.com The choice between Fmoc and Boc chemistry often depends on the specific sequence of the this compound analog and the desired post-synthetic modifications.

Resin Selection and Linker Chemistry

The choice of resin and linker is critical in SPPS as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. uci.edu For this compound analogs with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin are commonly employed. uci.edu The 2-chlorotrityl chloride resin is particularly advantageous for producing protected peptide fragments, as the peptide can be cleaved under very mild acidic conditions, leaving the side-chain protecting groups intact. uci.edu If a C-terminal amide is desired, Rink amide resin is a suitable choice. uci.edu

The linker connects the growing peptide chain to the solid support. Its chemical nature dictates the cleavage conditions. For instance, the hydroxymethylphenoxyacetic acid (HMPA) linker used in Wang resin is stable to the basic conditions of Fmoc deprotection but is cleaved by strong acids like TFA to yield a C-terminal carboxylic acid.

Solution-Phase Peptide Synthesis Techniques

While SPPS is highly efficient for many peptides, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale synthesis of shorter peptides or for complex structures that are not amenable to solid-phase methods. nih.govspringernature.combachem.com In solution-phase synthesis, all reactants are dissolved in a suitable solvent. springernature.com This approach allows for the purification and characterization of intermediates at each step, which can be advantageous for optimizing reaction conditions and ensuring the purity of the final product. bachem.com

However, solution-phase synthesis can be more time-consuming and labor-intensive than SPPS due to the need for purification after each coupling step. nih.govspringernature.com The synthesis of biphalin, a dimeric analog of enkephalin, serves as an example where solution-phase synthesis is necessary due to its unique structure. nih.govspringernature.com Strategies in solution-phase synthesis involve the careful selection of protecting groups, coupling reagents, and solvents to manage the solubility of growing peptide chains and prevent side reactions. bachem.com

Directed Mutagenesis and Recombinant Expression Strategies for Analog Generation

For the production of larger this compound analogs or those with complex post-translational modifications, recombinant expression systems offer a powerful alternative to chemical synthesis. Lactococcus lactis, a Gram-positive bacterium, has emerged as an attractive host for the expression of heterologous proteins. nih.govnih.gov It is generally recognized as safe (GRAS) and is capable of secreting properly folded and functional proteins. nih.gov

Directed mutagenesis can be employed to introduce specific amino acid substitutions into the gene encoding this compound, allowing for the systematic exploration of structure-activity relationships. The modified gene can then be cloned into an appropriate expression vector and introduced into L. lactis. nih.govmdpi.com A variety of expression vectors are available, including those with inducible promoters that allow for controlled protein production. mdpi.comresearchgate.net This approach enables the generation of a library of this compound analogs for screening and characterization.

Post-Synthetic Modification and Bioconjugation of this compound Analogs

To enhance the therapeutic potential of this compound analogs, post-synthetic modifications can be introduced. These modifications can improve stability, target specificity, and pharmacokinetic properties.

Cyclization and Stapling Approaches

Cyclization is a common strategy to constrain the conformation of a peptide, which can lead to increased receptor binding affinity and improved stability against proteases. Cyclization can be achieved through the formation of disulfide bonds between cysteine residues, or by forming amide bonds between the N- and C-termini or between the side chains of appropriate amino acids. uci.edu

"Stapled" peptides are a class of constrained peptides where a synthetic brace is introduced to lock the peptide into a specific secondary structure, often an α-helix. This is typically achieved by introducing two olefin-bearing unnatural amino acids into the peptide sequence and then forming a covalent linkage between them via ring-closing metathesis. This strategy can enhance the cell permeability and biological activity of peptides.

Based on a comprehensive review of scientific and pharmaceutical databases, it has been determined that "this compound" is a trade name for various pharmaceutical products and not a distinct, single chemical compound. The composition of products marketed under the brand name "this compound" varies, and may include substances such as lactic acid-producing organisms, or a combination of amoxicillin (B794) and clavulanic acid. apollopharmacy.inplatinumrx.inmedplusmart.com

Therefore, it is not possible to provide an article on the "" as requested. The concepts of chemical synthesis, molecular structure, and side-chain modifications are applicable only to specific chemical entities, not to brand names or products with variable compositions. An article on this topic would be scientifically inaccurate as it would be based on a non-existent chemical compound.

Structural Elucidation and Conformational Analysis of Lactopen Analogs

Mass Spectrometry for Peptide Mass and Sequence Verification

To provide a comprehensive and scientifically accurate article as requested, a specific, recognized chemical compound must be the subject of the analysis.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that "Lactopen" is not a recognized or documented chemical compound. As a result, there is no available scientific data regarding its structure, properties, analogs, or the advanced spectroscopic investigations requested.

The generation of a thorough, informative, and scientifically accurate article as per the provided outline is not possible without foundational information on the subject compound. The creation of content without verifiable scientific sources would be speculative and would not meet the quality and accuracy standards required.

Therefore, the requested article focusing on the chemical compound “this compound” cannot be produced.

Mechanistic Investigations of Lactopen Analog Bioactivity

Molecular Mechanisms of Antimicrobial Activity

The antimicrobial properties of Lactopen analogs are a primary focus of research. Investigations have centered on understanding how these molecules interact with and disrupt microbial cells, leading to their inhibition or death.

A key mechanism of antimicrobial action for this compound analogs is their ability to interact with and disrupt the integrity of microbial cell membranes. Studies have shown that certain analogs, particularly peptides derived from lactoferrin, can target the cytoplasmic membranes of bacteria such as Escherichia coli. nih.gov This interaction leads to a dissipation of the membrane potential, a critical factor for bacterial viability. nih.gov The bactericidal activity of these analogs has been directly correlated with their capacity for membrane depolarization. nih.gov

Furthermore, research on lactic acid, a related compound, demonstrates its function as a permeabilizer of the outer membrane of gram-negative bacteria. nih.gov It achieves this by liberating a significant portion of lipopolysaccharides (LPS), which are crucial for maintaining the structural integrity of the outer membrane. nih.gov This disruption increases the membrane's permeability, making the bacteria more susceptible to other antimicrobial agents. nih.govencyclopedia.pub

Interactive Table: Effect of this compound Analogs on Membrane Potential

While membrane disruption is a primary mechanism, the elucidation of intracellular targets for this compound analogs is an ongoing area of investigation. Once the cell membrane is breached, these compounds can interact with various internal components. The disruption of the transmembrane proton motive force by the accumulation of undissociated acid within the cytoplasm is one such intracellular effect. nih.gov Further research is needed to fully identify specific intracellular binding proteins or enzymatic pathways that are directly affected by these analogs.

Enzymatic Interaction and Inhibition Kinetics

The interaction of this compound analogs with microbial enzymes is another critical aspect of their bioactivity. Understanding the kinetics of these interactions can provide insights into their potency and mechanism of action. For instance, studies on lactase have shown that galactose can act as a competitive inhibitor. nih.gov This type of inhibition, where the inhibitor binds to the active site of the enzyme, can be characterized using Michaelis-Menten and Lineweaver-Burk plots. nih.govkhanacademy.org

In competitive inhibition, the inhibitor competes with the substrate for the enzyme's active site. libretexts.org This increases the apparent Michaelis constant (Km), reflecting a lower affinity of the enzyme for its substrate in the presence of the inhibitor, while the maximum velocity (Vmax) remains unchanged, as the effect of the inhibitor can be overcome by high substrate concentrations. libretexts.org In contrast, noncompetitive inhibition involves the inhibitor binding to a site other than the active site, which reduces the Vmax but does not affect the Km. khanacademy.orglibretexts.org

Interactive Table: Kinetic Parameters in the Presence of Inhibitors

Ligand-Receptor Binding Studies

The bioactivity of this compound analogs can also be mediated through specific binding to receptors on host cells. For example, lactoferrin has been shown to bind to multiple receptors on hepatocytes, including the asialoglycoprotein (ASGP) receptor and low-density lipoprotein receptor-related protein (LRP1). researchgate.netnih.gov The binding of lactoferrin to the ASGP receptor is a complex process that is dependent on pH and calcium ion concentration and requires the receptor's carbohydrate-recognition domain to be in an active state. researchgate.net

The interaction with LRP1 is facilitated by a chaperone molecule known as the receptor-associated protein (RAP). nih.gov RAP itself has two high-affinity binding sites for LRP1, and its binding prevents certain other ligands from interacting with the receptor. nih.gov These ligand-receptor interactions are crucial for the subsequent cellular uptake and biological effects of the analogs.

Cellular Uptake and Distribution Mechanisms

The mechanisms by which this compound analogs are taken up by and distributed within cells are key to their biological function. Endocytosis is a primary pathway for the cellular uptake of many macromolecules and nanoparticles. mdpi.com This process can be divided into several categories, including phagocytosis, macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. mdpi.com

Studies on bovine lactoferrin (bLf) have shown that its uptake by Caco-2 cells is a time-, temperature-, and concentration-dependent process that occurs via receptor-mediated endocytosis. nih.gov When encapsulated in solid lipid nanoparticles, the cellular uptake of bLf is significantly enhanced. nih.gov The primary mechanism for the uptake of these nanoparticles is also endocytosis, potentially involving both clathrin- and caveolae-mediated pathways. nih.govnih.gov

Biochemical Pathway Modulation by this compound Analogs

One such pathway is the PI3K/Akt/mTOR signaling cascade, which plays a role in a variety of cellular processes. nih.gov Metabolites from Lactobacillus fermentum have been found to down-regulate the phosphorylation of intermediates in this pathway. nih.gov Additionally, certain lactobacilli can modulate inflammatory responses by affecting the Toll-like receptor 4 (TLR4) signaling pathway in intestinal epithelial cells. frontiersin.org This modulation can involve the suppression of pro-inflammatory cytokine production through the inhibition of NF-κB activation. frontiersin.orgnih.gov

Advanced Analytical Methodologies in Lactopen Research

Chromatographic-Mass Spectrometric Coupling (LC-MS/MS) for Peptide Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely used for the separation, identification, and quantification of peptides and proteins. In Lactopen research, LC-MS/MS is invaluable for peptide mapping, sequence confirmation, and the detection of post-translational modifications. nih.govchromatographytoday.comacs.org

The process typically involves separating a complex mixture of peptides (often generated by enzymatic digestion of a larger protein) using liquid chromatography, commonly reversed-phase LC, which separates peptides based on their hydrophobicity. nih.govchromatographytoday.com The separated peptides then enter a mass spectrometer, where they are ionized, and their mass-to-charge ratio (m/z) is measured (MS1). nih.gov For tandem mass spectrometry (MS/MS), selected peptide ions are fragmented, and the m/z ratios of the resulting fragment ions are measured (MS2). nih.gov The fragmentation pattern provides sequence information, which can be used to identify the peptide by searching against databases or through de novo sequencing. nih.govchromatographytoday.com

LC-MS/MS offers high sensitivity, specificity, and the ability to analyze complex samples. It is routinely applied in peptide mapping to confirm the primary structure of proteins by comparing the experimentally determined peptide masses and sequences to the theoretical values derived from the known or predicted sequence. acs.orgshimadzu.co.uk This is critical for confirming the identity and structural integrity of this compound. Quantitative analysis can also be performed using techniques like selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), often with the use of stable-isotope-labelled internal standards, to determine the abundance of specific peptides or the parent protein. nih.gov

A typical peptide mapping workflow using LC-MS/MS might involve:

Reduction and alkylation of disulfide bonds.

Enzymatic digestion (e.g., with trypsin) to produce peptides.

LC separation of the peptide mixture.

Online MS and MS/MS analysis of the eluted peptides.

Data analysis for peptide identification and mapping. nih.govchromatographytoday.com

Table 1: Example Data from LC-MS/MS Peptide Mapping

Peptide SequenceObserved m/zTheoretical m/zCharge StateRetention Time (min)Matched Protein
VGEGTQR761.39761.39+115.2This compound
LEYFNK803.43803.43+222.1This compound
ITAPQGTR874.46874.46+230.5This compound

Note: This table presents illustrative data typical of a peptide mapping experiment and is not derived from specific this compound research findings.

Capillary Electrophoresis for Purity and Identity Profiling

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field within a narrow capillary tube. nih.govoup.com It is a valuable tool in this compound research for assessing sample purity and confirming identity. nih.govbiopharmaspec.comnih.gov

CE offers several advantages for peptide and protein analysis, including high separation efficiency, short analysis times, and low sample consumption. oup.combio-rad.com Different modes of CE, such as free solution capillary electrophoresis (FSCE), capillary zone electrophoresis (CZE), and capillary isoelectric focusing (cIEF), can be employed depending on the properties of the analyte and the desired separation mechanism. nih.gov

For purity profiling of this compound, CE can effectively separate the main component from impurities, variants, and degradation products based on differences in charge, size, or isoelectric point. nih.govbiopharmaspec.comnih.gov The resulting electropherogram provides a profile of the sample's components, and the relative peak areas can be used to estimate the purity. nih.gov

Identity profiling using CE can involve comparing the electrophoretic mobility of this compound to a reference standard. nih.gov Under defined buffer conditions and applied voltage, a specific peptide or protein will have a characteristic migration time. Matching migration times between the sample and a verified standard helps confirm identity. nih.gov CE can also be coupled with mass spectrometry for online identification of separated components.

Table 2: Example Data from Capillary Electrophoresis Purity Analysis

PeakMigration Time (min)Peak Area (%)Assignment
15.51.2Impurity A
26.896.5This compound
37.20.8Impurity B
47.91.5Degradation Product

Note: This table presents illustrative data typical of a CE purity analysis and is not derived from specific this compound research findings.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free biosensing technique used to monitor and quantify biomolecular interactions in real time. frontiersin.orgportlandpress.com In this compound research, SPR is crucial for studying the binding kinetics and affinity of this compound with its potential targets or interacting molecules. snmjournals.orgresearchgate.netnih.gov

The principle of SPR is based on detecting changes in the refractive index near a sensor surface, which occur when molecules bind to an immobilized ligand. portlandpress.com Typically, one binding partner (the ligand, e.g., this compound or its target) is immobilized on the sensor chip surface, and the other binding partner (the analyte) is flowed over the surface. frontiersin.orgresearchgate.net As the analyte binds to the immobilized ligand, there is an increase in mass on the surface, leading to a change in the SPR signal (measured in Resonance Units, RU). portlandpress.com

SPR allows for the determination of key binding parameters, including the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon). snmjournals.orgnih.gov These parameters provide insights into the strength and kinetics of the interaction. By analyzing the binding response over time (sensorgram) at different analyte concentrations, a comprehensive understanding of the binding event can be obtained. researchgate.netnih.gov

SPR is particularly valuable for:

Determining binding affinity (KD). snmjournals.orgnih.gov

Measuring association and dissociation rates (kon, koff). snmjournals.orgnih.gov

Assessing binding specificity.

Studying the kinetics of complex binding events.

Table 3: Example Data from SPR Binding Kinetics Analysis

AnalyteImmobilized Ligandkon (M-1s-1)koff (s-1)KD (nM)
Target Protein AThis compound1.5 x 1055.0 x 10-333
Target Protein BThis compound5.0 x 1041.0 x 10-42

Note: This table presents illustrative data typical of an SPR binding experiment and is not derived from specific this compound research findings.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a molecular interaction. sciengine.comacs.orgresearchgate.net In this compound research, ITC is used to obtain a complete thermodynamic profile of its interactions, providing insights into the driving forces of binding. sciengine.comacs.orgvirginia.edu

In an ITC experiment, a solution of one binding partner (the titrant) is precisely injected into a sample cell containing the other binding partner (the titrand) at a constant temperature. sciengine.comresearchgate.net As binding occurs, heat is either generated or consumed, and this heat change is measured by the instrument's sensitive detectors. sciengine.com The amount of heat released or absorbed is directly proportional to the amount of binding that takes place. sciengine.com

By analyzing the heat flow data as a function of the titrant concentration, ITC can directly determine the binding stoichiometry (n), the equilibrium association constant (KA or dissociation constant KD), and the enthalpy change (ΔH) of the interaction. researchgate.netuzh.ch From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated using the equation ΔG = -RTlnKA = ΔH - TΔS. uzh.ch

ITC provides a comprehensive thermodynamic description of the binding event, revealing whether the interaction is driven by enthalpy (e.g., hydrogen bonds, van der Waals forces) or entropy (e.g., hydrophobic effect). uzh.ch This information is crucial for understanding the molecular mechanisms underlying this compound's interactions. ITC can also be used to study peptide self-assembly and protein adsorption. acs.orgresearchgate.net

Table 4: Example Data from ITC Binding Thermodynamics Analysis

InteractionKD (µM)nΔH (kcal/mol)ΔS (cal/mol/K)ΔG (kcal/mol)
This compound + Ligand X0.51.0-10.5-5.2-9.0
This compound + Ligand Y2.00.9-3.0+15.0-7.1

Note: This table presents illustrative data typical of an ITC binding experiment and is not derived from specific this compound research findings.

Fluorescence Spectroscopy for Conformational Dynamics

Fluorescence spectroscopy is a versatile technique that probes the structural and dynamic properties of molecules by analyzing their fluorescence emission. researchgate.nettandfonline.complos.org In this compound research, fluorescence spectroscopy is employed to study its conformational dynamics, folding, and interactions that induce structural changes. researchgate.nettandfonline.comconicet.gov.arfrontiersin.org

The intrinsic fluorescence of certain amino acid residues, particularly tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe), can be used to monitor the environment and dynamics of a protein or peptide. researchgate.net Tryptophan fluorescence is particularly sensitive to the polarity of its surroundings, making it a valuable reporter for conformational changes or interactions that alter the environment of Trp residues within this compound. researchgate.nettandfonline.comconicet.gov.ar Changes in fluorescence intensity, emission maximum, or lifetime can indicate protein folding, unfolding, or binding events. researchgate.netfrontiersin.org

Fluorescence spectroscopy offers insights into:

Conformational states and transitions. researchgate.nettandfonline.complos.org

Protein folding and unfolding. researchgate.net

Changes in protein structure upon ligand binding or environmental changes. researchgate.netfrontiersin.org

Molecular dynamics and flexibility. plos.orgfrontiersin.org

Table 5: Example Data from Fluorescence Spectroscopy Conformational Analysis

ConditionTryptophan Emission Maximum (nm)Fluorescence Intensity (Arbitrary Units)Interpretation
Buffer Only350100Tryptophan exposed to solvent
+ Binding Partner Z330150Tryptophan buried in a more hydrophobic environment upon binding
Denaturing Conditions36080Unfolded state, tryptophan fully exposed

Note: This table presents illustrative data typical of a fluorescence spectroscopy experiment and is not derived from specific this compound research findings.

These advanced analytical methodologies, when applied in concert, provide a comprehensive understanding of this compound's physicochemical properties and biological interactions, which is essential for its characterization and further research.

No Scientific Data Available for "this compound" in the Context of Computational Chemistry

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no recognized chemical compound named "this compound" for which computational chemistry and molecular modeling studies have been published. The term "this compound" appears in limited contexts, primarily within the field of homeopathy, where it is mentioned alongside other substances that are not defined as distinct chemical entities with a characterizable molecular structure. homeopathicheritage.combjain.com

The user's request for a detailed article on the computational chemistry and molecular modeling of "this compound" analogs, including molecular dynamics simulations, quantum chemical calculations, docking and scoring algorithms, de novo peptide design, and structure-activity relationship (SAR) modeling, cannot be fulfilled. These analyses presuppose the existence of a defined molecular structure, which is the fundamental starting point for any computational chemistry investigation.

The provided outline is highly specific to established methods in computational drug discovery and materials science. These methods are applied to molecules with known atomic compositions and three-dimensional arrangements. Without a defined chemical structure for "this compound," it is impossible to generate scientifically accurate and meaningful information for the requested sections:

Computational Chemistry and Molecular Modeling of Lactopen Analogs

Structure-Activity Relationship (SAR) Modeling:SAR studies correlate variations in a molecule's structure with changes in its biological activity. This inherently requires a baseline molecular structure to modify and analyze.

Given the absence of "Lactopen" as a defined chemical compound in the scientific literature, a fact-based and scientifically accurate article on its computational chemistry, as per the user's detailed instructions, cannot be generated. The information required to populate the requested sections and data tables does not exist in the public domain.

Research Frontiers and Future Directions in Lactopen Analog Chemical Research

Exploration of Novel Bioactivities and Target Identification

Exploring novel bioactivities of a chemical compound like Lactopen involves systematic investigation into its effects on biological systems. This research aims to uncover previously unknown therapeutic potentials or biological functions. A critical aspect of this exploration is the identification of the specific biological targets with which this compound or its analogs interact.

Various methodologies are employed in the identification of targets for bioactive molecules. These can broadly be categorized into affinity-based and label-free techniques nih.gov. Affinity-based methods often involve modifying the small molecule with a tag to facilitate the isolation and identification of binding partners, although this approach carries the risk of altering the molecule's biological activity or leading to the identification of off-target interactions nih.gov. Recent advancements in affinity-based probes aim to optimize efficiency through the incorporation of functional handles and photoaffinity linkers nih.gov.

Label-free techniques, such as thermal stability studies, offer an alternative by assessing the change in a protein's thermal denaturation profile upon binding with the small molecule, thus avoiding the need for chemical modification of the compound. Other approaches include drug affinity responsive target stability (DARTS), which utilizes the increased resistance to proteolysis that can occur when a small molecule binds to its target protein nih.gov.

Identifying target proteins is crucial for understanding the mechanisms of action of bioactive molecules, developing improved derivatives, and minimizing off-target effects. Phenotype-based drug screening can identify promising molecules, but precise target identification remains a significant challenge in advancing drug development. The application of these techniques to this compound would be essential for elucidating any biological effects observed and understanding how the compound exerts its influence at a molecular level. Computational target prediction tools also play a role, though identifying minimum structural requirements for precise targeting remains an area of development.

Development of Next-Generation Peptide Analogs

The development of next-generation peptide analogs focuses on modifying the structure of a parent peptide to enhance its desirable properties, such as increased activity, improved stability, reduced toxicity, or altered specificity. This is particularly relevant if this compound is considered a peptide or peptide-like compound, as suggested by research on related substances like Lactophoricin-I.

Research on Lactophoricin-I, an antibacterial peptide, provides a pertinent example of peptide analog development. Studies have focused on designing antibacterial peptide analogs with improved characteristics, including better antibacterial activity, lower cytotoxicity, and shorter amino acid sequences based on the original Lactophoricin-I structure. The process involves synthesizing modified peptides and then evaluating their biological activity, for instance, by measuring the minimal inhibitory concentration (MIC) against target microorganisms.

Structural studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are vital in understanding the relationship between the structure of these peptide analogs and their function. By investigating the three-dimensional morphology and how the peptides interact with biological membranes, researchers can gain insights to guide the design of more effective analogs. The modularity inherent in ribosomally synthesized and post-translationally modified peptides (RiPPs), a class that includes some lanthipeptides, allows for their engineering and high-throughput screening for improved therapeutic properties. Manipulating the structure and biosynthesis of such peptides can expand their potential applications. The discovery of analogs with enhanced inhibitory activity, increased stability against proteases, and higher production yields are key goals in this area.

If this compound were a peptide, research into its analogs would similarly involve rational design based on structural and activity data, synthesis of modified versions, and rigorous testing to identify compounds with superior properties for specific applications.

Integration of Omics Technologies in Peptide Research

The integration of omics technologies – including genomics, transcriptomics, proteomics, and metabolomics – is transforming the study of biological systems and offers powerful tools for peptide research. These high-throughput technologies enable the large-scale analysis of biological molecules, providing comprehensive insights into the structure, function, and dynamics of organisms.

In the context of studying a compound like this compound, if it exhibits biological activity, omics technologies can help to unravel its effects at a molecular level. Transcriptomics can reveal changes in gene expression patterns in response to exposure to this compound, indicating affected biological pathways. Proteomics can identify alterations in protein abundance and modifications, providing insights into the proteins that are being affected. Metabolomics can profile changes in small molecule metabolites, reflecting the metabolic state of the biological system and how it is perturbed by the compound.

Multi-omics approaches, which integrate data from several omics platforms, offer a more holistic understanding of complex biological processes. For instance, combining transcriptomic and proteomic data can provide a more complete picture of how gene expression changes translate into protein level alterations. These integrated approaches are increasingly being used to study the molecular mechanisms of biological responses.

The application of omics technologies in peptide research can accelerate the identification of new targets and mechanisms of action, aid in predicting potential effects, and contribute to the development of novel therapeutics. For a compound like this compound, applying omics could help to comprehensively characterize its biological impact and identify the cellular processes it influences.

Advancements in Peptide Delivery Systems for Experimental Applications

Advancements in delivery systems are crucial for the successful experimental application and potential therapeutic development of peptide compounds. Peptides often face challenges such as poor stability, rapid degradation by proteases, and limited ability to cross biological membranes, which can hinder their effectiveness.

While specific delivery systems for this compound are not detailed in the search results, research in peptide delivery systems broadly explores various strategies to overcome these limitations. These strategies are designed to protect peptides from degradation, improve their solubility and bioavailability, and facilitate their transport to target sites within experimental models.

Current research in peptide delivery systems includes the development of nanoparticles, liposomes, and other colloidal carriers that can encapsulate and protect peptides. Modified peptides with enhanced stability or permeability are also being explored. For experimental applications, the choice of delivery system depends on the specific properties of the peptide and the nature of the biological system being studied. The goal is to ensure that the peptide reaches its intended target in a stable and active form to allow for accurate assessment of its biological effects. Future directions in this area involve developing more sophisticated and targeted delivery systems that can improve the efficacy and specificity of peptide compounds in research settings.

Ethical Considerations in Peptide Research and Application

Ethical considerations are paramount in all areas of scientific research, including the study and potential application of peptide compounds like this compound. As research progresses from basic discovery to potential experimental and even therapeutic uses, a complex interplay of scientific, ethical, and regulatory factors must be navigated.

Key ethical considerations in peptide research include patient safety, particularly if research involves biological systems or moves towards in vivo studies. Ensuring that all research is conducted with the highest standards of care and minimizing potential risks is essential. Informed consent is a critical ethical requirement, ensuring that individuals involved in research are fully aware of the potential risks and benefits. Transparency throughout the research process is crucial for maintaining trust and integrity.

The ethical distribution of potential peptide-based applications also raises important questions regarding access and affordability. The high costs associated with research and development can potentially limit access to new therapies. Ethical practices should consider strategies to ensure equitable access to potentially life-saving treatments, regardless of socioeconomic status.

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound compound sourcing for reproducibility?

  • Methodological Answer : Require certificates of analysis (CoA) with HPLC purity ≥98%, residual solvent levels, and NMR spectra. Use accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Pre-qualify suppliers via audits and retain reserve samples for independent testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.